Ethyl 2-amino-4-methylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYLYHQBGQKVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561941 | |
| Record name | Ethyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64818-80-0 | |
| Record name | Ethyl 2-amino-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64818-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Aminobenzoate Esters in Synthetic Methodologies
Aminobenzoate esters are a well-established class of compounds that serve as crucial building blocks and intermediates in a wide array of synthetic organic chemistry endeavors. Their utility stems from the presence of two key functional groups—the amino group and the ester group—which can be selectively manipulated to construct more complex molecular architectures.
The synthesis of aromatic amines, including aminobenzoate esters, is an active and important area of research. orgsyn.org Traditional methods often involve the reduction of corresponding nitro compounds. orgsyn.org For instance, ethyl 4-aminobenzoate (B8803810) can be synthesized from ethyl 4-nitrobenzoate (B1230335) using reagents like indium powder in the presence of ammonium (B1175870) chloride. orgsyn.org This highlights a common strategy for accessing the aminobenzoate core structure.
Aminobenzoate esters are valuable precursors in various synthetic transformations. They can participate in reactions such as:
Transesterification: This process allows for the modification of the ester group by reacting the aminobenzoate ester with a different alcohol in the presence of a suitable catalyst. google.comgoogle.com
Acylation and Amidation: The amino group is nucleophilic and readily reacts with acylating agents to form amides. This is a fundamental transformation for building larger, more complex molecules.
Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a variety of other functional groups onto the aromatic ring.
The versatility of aminobenzoate esters is further demonstrated by their use in the synthesis of biologically active compounds and materials. For example, they are used in the preparation of PEGylated proteins for therapeutic applications and as precursors for local anesthetics. evitachem.comrsc.org
Significance of the 2 Amino 4 Methyl Substitution Pattern for Chemical Reactivity and Derivatization Pathways
The specific arrangement of substituents in Ethyl 2-amino-4-methylbenzoate—an amino group at the 2-position and a methyl group at the 4-position—profoundly influences its chemical reactivity and dictates its potential derivatization pathways.
The amino group at the ortho-position to the ester introduces steric hindrance that can affect the reactivity of both the amino and ester functionalities. However, it also enables specific intramolecular interactions and directs further electrophilic aromatic substitution. The electronic effect of the amino group, being an activating group, enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
The methyl group at the para-position to the amino group further influences the regioselectivity of subsequent reactions. As an electron-donating group, it reinforces the activating effect of the amino group. This specific substitution pattern can be crucial in directing the outcome of various chemical transformations.
Derivatization of this compound can be achieved through several key reactions:
Reactions of the Amino Group: The amino group can undergo nucleophilic substitution with alkyl or acyl halides to form substituted amines and amides, respectively. evitachem.com
Reactions of the Aromatic Ring: The activated ring is amenable to electrophilic substitution reactions such as halogenation and nitration. The positions of these substitutions are directed by the existing amino and methyl groups. For instance, nitration of a related compound, methyl 4-methylbenzoate, preferentially occurs at the 5-position.
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols. google.comgoogle.com
The interplay of these electronic and steric effects makes this compound a valuable intermediate for synthesizing specifically substituted aromatic compounds.
Overview of Research Trajectories for Aromatic Amino Esters
Classical and Established Synthetic Routes
The synthesis of this compound and related compounds has historically relied on robust and well-documented chemical transformations. These classical routes are foundational in organic synthesis and are characterized by their reliability and broad applicability.
Esterification Reactions for Aminobenzoic Acid Precursors
The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 2-amino-4-methylbenzoic acid. evitachem.com This acid-catalyzed reaction involves heating the aminobenzoic acid with an excess of ethanol (B145695). A strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
The general reaction is as follows: C₈H₉NO₂ (2-amino-4-methylbenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₁₀H₁₃NO₂ (this compound) + H₂O
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is typically performed under reflux conditions to drive the equilibrium towards the product by removing the water formed during the reaction. evitachem.com In some variations, phosphorus-based reagents like phosphorus pentoxide or polyphosphoric acids have been used to facilitate the esterification of similar aminobenzoic acids with phenols, typically requiring heating to temperatures above 80°C. google.com
Table 1: Comparison of Typical Catalysts for Fischer Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Reflux with excess ethanol, 4-6 hours | Inexpensive, effective | Strong dehydrating agent, can cause charring |
| Hydrochloric Acid (HCl) | Gaseous HCl bubbled through ethanol or ethanolic HCl | Cleaner reaction, easier work-up | Corrosive gas, requires special handling |
| Phosphorus Pentoxide (P₂O₅) | Heating at >80°C | Effective for sterically hindered acids/alcohols | Stoichiometric reagent, generates phosphate (B84403) waste |
Reductive Approaches for Nitrobenzoate Precursors
The reduction of the nitro group is a cornerstone transformation in the synthesis of aromatic amines. A variety of reducing agents and catalytic systems can be employed for this purpose. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), is a clean and efficient method. chemicalbook.com Other classical methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
More recently, alternative reducing systems have been developed. For instance, the reduction of aromatic nitro compounds like ethyl 4-nitrobenzoate (B1230335) to the corresponding amine has been achieved in high yield using indium powder in an aqueous solution of ammonium (B1175870) chloride. orgsyn.org This method offers good selectivity, leaving other functional groups like esters, nitriles, and halides intact. orgsyn.org
Table 2: Selected Reductive Systems for Nitrobenzoate Conversion
| Reductive System | Reagents | Typical Conditions | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Methanol or Ethanol solvent, room temp. to moderate heat | High yield, clean byproducts (water) |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl | Reflux | Inexpensive, robust |
| Indium-Mediated Reduction | Indium powder, NH₄Cl | Aqueous Ethanol, reflux | High selectivity for the nitro group |
Oxidative Ring-Opening and Cyclization Strategies for Benzoate (B1203000) Scaffolds
While not a standard method for a relatively simple molecule like this compound, oxidative ring-opening and cyclization reactions represent powerful strategies in organic synthesis for constructing complex molecular architectures. beilstein-journals.orgnih.gov These methods typically involve the transformation of acyclic or different cyclic precursors into the desired ring system.
For instance, in natural product synthesis, oxidative cyclization of polyene precursors is a common strategy to form heterocyclic rings like tetrahydrofurans (THFs). beilstein-journals.org These reactions are often mediated by transition metal catalysts or strong oxidizing agents that generate radical or cationic intermediates, which then undergo intramolecular cyclization. nih.govnih.gov A proposed mechanism might involve the oxidation of a C-H or X-H bond to generate a radical, which then adds to an internal double bond to form a new ring. nih.gov
Similarly, intramolecular cyclization strategies are employed to build complex polycyclic systems. For example, the intramolecular cyclization of a 1,4-diketone triterpenoid (B12794562) derivative has been used to form a new five-membered ring fused to the existing scaffold. mdpi.com Although these advanced strategies are not typically applied to the synthesis of simple substituted benzoates, they illustrate the breadth of synthetic tools available for ring formation in organic chemistry.
Modern and Sustainable Synthesis Approaches (Green Chemistry Principles)
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. solubilityofthings.comimist.mamsu.edu These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.
Microwave-Assisted Synthetic Protocols for Ester Formation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org In the context of ester formation, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating methods. ajrconline.orgbch.ro
The process involves subjecting the reaction mixture to microwave energy, which causes rapid and uniform heating through the oscillation of polar molecules. bspublications.net For the synthesis of aminobenzoate esters, a mixture of the aminobenzoic acid and ethanol, with a catalytic amount of acid, can be irradiated in a dedicated microwave reactor. reading.ac.uk This technique often allows for solvent-free ("dry media") conditions, where reactants are adsorbed onto a solid support like silica (B1680970) or alumina, further enhancing the environmental friendliness of the procedure. bspublications.net The synthesis of procaine, a structural analog, from benzocaine (B179285) was achieved in just 12 minutes using microwave irradiation without any volatile organic solvents. bch.ro
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |
| Reaction Time | ~30 minutes to several hours | ~10-15 minutes |
| Energy Source | External heating (oil bath, heating mantle) | Microwave irradiation (e.g., 225-700W) |
| Solvent Use | Often requires bulk solvent | Can be performed solvent-free or with minimal solvent |
| Yield | Variable, often lower | Generally high to excellent |
Data derived from analogous syntheses of related compounds like benzocaine and 2-methyl benzimidazole. ajrconline.orgbch.ro
Catalyst-Free or Environmentally Benign Catalytic Systems for Benzoate Synthesis
Adhering to green chemistry principles, recent research has focused on developing synthetic routes that eliminate the need for harsh catalysts or utilize environmentally benign alternatives. msu.eduacs.org While many esterifications rely on strong mineral acids, research into catalyst-free systems is growing.
For related transformations, catalyst-free protocols have been successfully developed. For example, the formation of amides from certain esters has been achieved simply by heating the reactants in water, which acts as a green and benign solvent. rsc.org Similarly, fast and efficient formation of C=N bonds has been reported in a water-co-solvent system at room temperature without any catalyst. royalsocietypublishing.org
The application of these principles to the synthesis of this compound could involve exploring catalyst-free esterification at elevated temperatures or investigating the use of solid acid catalysts that can be easily recovered and reused, minimizing waste. The ultimate goal is to design synthetic methodologies that are not only efficient but also inherently safer and more sustainable by reducing the generation of hazardous substances. msu.edu
Solvent-Free Reaction Conditions and Aqueous Media Synthesis
The development of environmentally benign synthetic methods has led to explorations of solvent-free and aqueous-based reactions for the synthesis of aromatic amines and their derivatives. These approaches aim to minimize the use of volatile organic compounds, reduce waste, and often lead to simpler work-up procedures.
Research into related transformations, such as the formation of imines from anilines, has demonstrated the efficacy of using water as a co-solvent. nih.gov In some protocols, reactions carried out in a mixture of water and an organic solvent like dichloromethane (B109758) (CH₂Cl₂) or even in a water suspension medium proceed efficiently at room temperature and under an open atmosphere, often without the need for a catalyst. nih.gov These findings suggest that the key steps in the synthesis of aminobenzoates, particularly those involving condensations or transformations of the amino group, could be adapted to aqueous conditions.
Furthermore, indium-mediated reductions of aromatic nitro compounds to their corresponding amines have been successfully performed in aqueous ethanol. orgsyn.org This method presents a viable green alternative for the reduction of a precursor like ethyl 4-methyl-2-nitrobenzoate to this compound, avoiding harsher reducing agents. orgsyn.org The use of water as a solvent in such reactions is not only environmentally advantageous but can also influence reaction selectivity. orgsyn.org
Solvent-free conditions, often coupled with microwave irradiation, have also been optimized for related esterification and amination reactions, suggesting their potential applicability in the synthesis of this compound to improve efficiency and reduce solvent waste.
Table 1: Examples of Green Synthetic Approaches for Analogous Systems
| Reaction Type | Key Reagents/Conditions | Solvent System | Relevance | Reference |
|---|---|---|---|---|
| Imine Formation | Aniline (B41778) derivative, Aldehyde | H₂O/CH₂Cl₂ (4:1) | Demonstrates use of aqueous media for reactions involving anilines. | nih.gov |
| Nitro Reduction | Aromatic nitro compound, Indium powder, NH₄Cl | Ethanol/Water | Green method for preparing the amino group from a nitro precursor. | orgsyn.org |
| Esterification/Amination | Microwave-assisted | Solvent-free | Potential for efficient, solventless synthesis. |
Catalytic Strategies in the Synthesis of this compound
Catalysis is central to the efficient and selective synthesis of this compound. Key strategies include classical acid-catalyzed esterification to form the ethyl ester group and advanced palladium-catalyzed transformations to construct or modify the aromatic core.
The most direct and common method for the synthesis of this compound is the Fischer esterification of 2-amino-4-methylbenzoic acid with ethanol. evitachem.commasterorganicchemistry.com This equilibrium-driven reaction requires a catalytic amount of a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol. masterorganicchemistry.com
Commonly used homogeneous catalysts include mineral acids such as sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH). masterorganicchemistry.comgoogle.com To drive the equilibrium towards the product, ethanol is typically used in large excess, serving as both the reagent and the solvent. masterorganicchemistry.com The reaction is usually performed under reflux conditions to achieve a reasonable reaction rate. mdpi.com
In a move towards more sustainable and reusable catalytic systems, solid acid catalysts have been employed for the esterification of various benzoic acids. mdpi.comgoogle.com For instance, a zirconium-titanium (Zr/Ti) mixed oxide has been shown to be an effective heterogeneous catalyst for the esterification of substituted benzoic acids with alcohols. mdpi.com Such solid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced production of acidic waste streams. mdpi.comgoogle.com In a typical procedure using a solid acid, the benzoic acid derivative is refluxed with the alcohol and the catalyst for an extended period, after which the catalyst is simply filtered off. mdpi.com
Table 2: Comparison of Acid Catalysts in Esterification of Benzoic Acid Derivatives
| Catalyst | Substrate | Alcohol | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 4-bromo-2-methylbenzoic acid | Methanol | Reflux | Standard homogeneous catalysis. | google.com |
| p-Toluenesulfonic acid (TsOH) | Carboxylic Acid | Alcohol | Reflux | Commonly used strong organic acid catalyst. | masterorganicchemistry.com |
| Zr/Ti Solid Acid | p-methylbenzoic acid | Methanol | 120 °C, 24h | Heterogeneous, reusable catalyst. | mdpi.com |
| Solid Catalyst | 4-nitrobenzoic acid | Ethanol | Reflux, water separator | Green route avoiding waste acid, catalyst is recycled. | google.com |
Palladium catalysis offers powerful tools for synthesizing the substituted aromatic framework of this compound or its precursors. These methods are particularly valuable for C-C and C-N bond formation and for chemoselective reductions.
A critical application of palladium catalysis is the reduction of a nitro group to an amine. The synthesis of the analogous compound benzocaine (ethyl 4-aminobenzoate) often involves the hydrogenation of ethyl 4-nitrobenzoate using a palladium-on-carbon (Pd/C) catalyst. google.com This transformation is highly efficient and selective, proceeding under relatively mild conditions of temperature and pressure. google.com This same strategy is directly applicable to the synthesis of this compound from ethyl 2-nitro-4-methylbenzoate.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are instrumental in building the substituted aromatic ring system itself. For example, a synthetic route could involve a palladium-catalyzed coupling of a vinyl group to a halogenated precursor, such as methyl 4-bromo-2-methylbenzoate, to introduce further substitution. google.com These reactions are known for their high tolerance of various functional groups, allowing for complex molecular architectures to be assembled efficiently. google.comresearchgate.net While not a direct synthesis of the final product, these transformations are crucial for creating the necessary precursors with the desired substitution pattern on the benzene (B151609) ring. arkat-usa.org
Table 3: Examples of Palladium-Catalyzed Reactions in the Synthesis of Aromatic Amines/Esters
| Reaction Type | Catalyst System | Transformation | Relevance | Reference |
|---|---|---|---|---|
| Hydrogenation | 5% Pd/C | Reduction of nitro group (-NO₂) to amino group (-NH₂) | Key final step to produce the amine from a nitro precursor. | google.com |
| Cross-Coupling | Palladium Acetate (Pd(OAc)₂) | Coupling of a vinyl group to a bromo-benzoate ester. | Method for constructing the substituted aromatic ring system. | google.com |
| Oxidative Coupling | Pd(OAc)₂, Copper Acetate | C-H activation of benzoic acid and coupling with vinylarenes. | Advanced method for functionalizing the benzoic acid core. | researchgate.net |
Reactivity of the Aromatic Amino Group
The presence of the amino group (-NH₂) profoundly influences the reactivity of the aromatic ring and serves as a site for various derivatization reactions.
Electrophilic Aromatic Substitution Reactions on the Ring System
The benzene ring of this compound contains three substituents: an amino group (-NH₂), a methyl group (-CH₃), and an ethyl ester group (-COOCH₂CH₃). The directing effects of these groups determine the position of incoming electrophiles during electrophilic aromatic substitution reactions.
The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orguomustansiriyah.edu.iq The methyl group is also an activating group and an ortho, para-director, albeit weaker than the amino group, operating through an inductive effect. libretexts.orgsavemyexams.com Conversely, the ethyl ester group is a deactivating group and a meta-director because of its electron-withdrawing nature. libretexts.org
In this compound, the powerful activating and ortho, para-directing influence of the amino group at position 2 dominates. This directs incoming electrophiles primarily to the positions ortho and para to it, which are positions 3, 5, and 6. The methyl group at position 4 further activates the ring. Therefore, electrophilic substitution is anticipated to occur preferentially at positions 3, 5, and 6. For instance, halogenation of similarly substituted anilines has been shown to occur at the positions activated by the amino group. google.com The nitration of substituted benzenes also follows these directing effects, with activating groups guiding substitution to the ortho and para positions. libretexts.org
Amine-Based Derivatization Reactions (e.g., Schiff Base Formation)
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of amine derivatization. Studies on analogous compounds like ethyl 2-aminobenzoate (B8764639) and ethyl 4-aminobenzoate (B8803810) demonstrate the facility of this transformation.
The synthesis of Schiff bases from ethyl 2-aminobenzoate and various substituted aromatic aldehydes has been efficiently catalyzed by Brønsted acids like methane (B114726) sulfonic acid at room temperature, leading to high yields. amazonaws.comwisdomlib.org For example, the reaction of ethyl 2-aminobenzoate with 4-bromobenzaldehyde (B125591) using 5 mol% of methane sulfonic acid in ethanol for 20 minutes afforded the corresponding Schiff base in 96% yield. amazonaws.com
Table 1: Synthesis of Schiff Bases from Ethyl 2-aminobenzoate and 4-Bromobenzaldehyde with Various Catalysts amazonaws.com
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | Methane sulfonic acid | 5 | Ethanol | 96 |
| 2 | Sulphanilic acid | 5 | Ethanol | 75 |
| 3 | p-Toluene sulfonic acid | 5 | Ethanol | 66 |
| 4 | Silicasulfuric acid | 5 | Ethanol | 80 |
Similarly, Schiff bases have been synthesized from ethyl 4-aminobenzoate by reaction with various aromatic aldehydes. researchgate.net These reactions highlight the utility of the amino functionality in constructing more complex molecular architectures. The general mechanism for acid-catalyzed Schiff base formation involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.
Oxidation and Reduction Pathways of the Amino Functionality
The amino group of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.
Oxidation: The amino group can be oxidized to a nitro group (-NO₂) using strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. nih.gov This transformation is a common reaction for aromatic amines. However, the presence of the activating methyl group and the ester functionality must be considered, as harsh oxidation conditions could potentially lead to side reactions, such as oxidation of the methyl group. To control the reaction, the amino group can first be protected, for instance, by acetylation, before carrying out the oxidation. athabascau.ca
Reduction: While the amino group is already in a reduced state, the synthesis of this compound often proceeds from the corresponding nitro compound, ethyl 4-methyl-2-nitrobenzoate. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. athabascau.ca This reduction can be achieved using various reagents, including catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) or metal-acid combinations like tin and hydrochloric acid. athabascau.ca A selective method for the reduction of aromatic nitro compounds in the presence of other functional groups, such as esters, involves the use of indium powder and ammonium chloride in an ethanol-water mixture. For example, ethyl 4-nitrobenzoate has been reduced to ethyl 4-aminobenzoate in 90% yield using this method. orgsyn.org
Reactivity of the Ester Functional Group
The ethyl ester group (-COOCH₂CH₃) in this compound is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into other functional derivatives.
Ester Hydrolysis and Transesterification Kinetics
Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-methylbenzoic acid, under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol, yields the carboxylic acid. libretexts.org
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. libretexts.org
Kinetic studies on the hydrolysis of 2-aminobenzoate esters have revealed the participation of the neighboring amino group. The hydrolysis of phenyl 2-aminobenzoate shows a pH-independent region between pH 4 and 8, suggesting that the neutral amino group acts as an intramolecular general base catalyst, accelerating the reaction by 50-100 fold compared to its 4-amino-substituted counterpart. iitd.ac.in This intramolecular assistance highlights the influence of the ortho-amino group on the reactivity of the ester.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org To drive the equilibrium towards the desired product, a large excess of the new alcohol is typically used. libretexts.org Platinum dioxide (PtO₂) has been shown to be an effective catalyst for the transesterification of various esters under neutral conditions. rsc.orgrsc.org While electron-rich amino-substituted esters have been noted to react more sluggishly, the transformation is still feasible. rsc.org
Table 2: Transesterification of Ethyl Esters with n-Butanol Catalyzed by PtO₂ rsc.org
| Substrate (Ethyl Ester) | Product (Butyl Ester) | Yield (%) |
| Ethyl benzoate | Butyl benzoate | 94 |
| Ethyl 4-chlorobenzoate | Butyl 4-chlorobenzoate | 92 |
| Ethyl 4-methoxybenzoate | Butyl 4-methoxybenzoate | 95 |
Nucleophilic Acyl Substitution Reactions (e.g., Aminolysis, Hydrazinolysis)
Aminolysis: this compound can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amide. This reaction, known as aminolysis, typically requires heating or catalysis. libretexts.org The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the aminolysis of methyl esters at room temperature. scielo.brscielo.br For instance, the reaction of methyl benzoate with benzylamine (B48309) in the presence of 20 mol% DBU yielded the corresponding amide in 51% yield after 48 hours. scielo.br
Table 3: DBU-Catalyzed Aminolysis of Methyl Benzoate scielo.br
| Amine | Catalyst | Reaction Time (h) | Yield (%) |
| Benzylamine | None | 72 | 42 |
| Benzylamine | DBU (20 mol%) | 48 | 51 |
| Pyrrolidine | None | 72 | 55 |
| Pyrrolidine | DBU (20 mol%) | 48 | 63 |
Hydrazinolysis: The reaction of the ester with hydrazine (B178648) (N₂H₄) yields the corresponding acyl hydrazide, 2-amino-4-methylbenzohydrazide. This reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) in an alcohol solvent like ethanol. nih.govarkat-usa.org For example, 4-aminobenzohydrazide (B1664622) has been synthesized from ethyl 4-aminobenzoate by reacting it with hydrazine in ethanol under reflux. nih.gov These hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. arkat-usa.org The preparation of hydrazide compounds can also be achieved by reacting esters with hydrazine hydrate and removing the alcohol byproduct through reactive distillation to drive the reaction to completion, often resulting in high yields. google.com
Reduction to Alcohols
The ester functional group in this compound can be reduced to a primary alcohol, yielding (2-amino-4-methylphenyl)methanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is an effective reagent for this purpose. evitachem.comlibretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. libretexts.org
It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters to alcohols under standard conditions. libretexts.orgresearchgate.net The Bouveault-Blanc reduction, which utilizes metallic sodium in an alcohol solvent, presents a classic alternative for reducing esters to primary alcohols. alfa-chemistry.com This method, however, has been largely superseded by the use of metal hydrides like LiAlH₄. alfa-chemistry.com In cases where selectivity is crucial, particularly in the presence of other reducible functional groups like amides, alternative reagents such as lithium borohydride (LiBH₄) or the hydrolysis of the ester to a carboxylic acid followed by selective reduction with borane (B79455) (BH₃·THF) can be employed. researchgate.net
A specific example of a related reduction involves a two-step process starting from methyl 2-nitro-4-methylbenzoate. The nitro group is first reduced, and then the ester is reduced to the corresponding 2-amino-4-methylbenzyl alcohol. google.com
Table 1: Reagents for the Reduction of this compound to (2-amino-4-methylphenyl)methanol
| Reagent | Typical Conditions | Product | Selectivity Notes |
| Lithium aluminum hydride (LiAlH₄) | THF, 0°C to reflux | (2-amino-4-methylphenyl)methanol | Reduces both esters and amides |
| Sodium borohydride (NaBH₄) | Typically unreactive with esters | No reaction | Amides are also generally unreactive |
| Lithium borohydride (LiBH₄) | Can selectively reduce esters over amides | (2-amino-4-methylphenyl)methanol | Offers better selectivity than LiAlH₄ |
| Borane (BH₃·THF) | Requires prior hydrolysis to carboxylic acid | (2-amino-4-methylphenyl)methanol | Selective for carboxylic acids over esters |
| Bouveault-Blanc (Na/EtOH) | Historical method | (2-amino-4-methylphenyl)methanol | Less common in modern synthesis |
Reactions Involving the Methyl Group on the Aromatic Ring
The methyl group on the aromatic ring of this compound is a site for potential functionalization, although it is generally less reactive than the amino and ester groups. Side-chain reactions typically require specific and often harsh conditions to activate the methyl C-H bonds.
One potential reaction is oxidation. Strong oxidizing agents can convert the methyl group to a carboxylic acid. However, the presence of the electron-donating amino group can complicate this reaction, potentially leading to ring oxidation or polymerization unless the amino group is protected.
Another avenue for functionalization is through free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would lead to the formation of ethyl 2-amino-4-(bromomethyl)benzoate, a versatile intermediate for further nucleophilic substitution reactions.
In the context of related molecules, the functionalization of methyl groups on aromatic rings has been explored. For example, the synthesis of polythiophenes with carboxylic acid end groups involved the protection of a methylbenzoic acid derivative before polymerization. scispace.com This highlights the necessity of protecting other reactive groups on the molecule when attempting to functionalize the methyl group. Furthermore, studies on the enzymatic oxygenation of methyl-substituted benzoates by enzymes like TsaM have shown a preference for oxygenating the methyl group, suggesting a biochemical route for functionalization. researchgate.net
Table 2: Potential Side-Chain Functionalization Reactions of the Methyl Group
| Reaction Type | Reagents and Conditions | Potential Product |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | Ethyl 2-amino-4-(bromomethyl)benzoate |
| Oxidation | KMnO₄, heat, basic conditions (requires amino group protection) | 2-(ethoxycarbonyl)-5-aminobenzoic acid |
| Enzymatic Hydroxylation | Rieske oxygenases (e.g., TsaM) | Ethyl 2-amino-4-(hydroxymethyl)benzoate |
Complex Reaction Mechanisms and Kinetic Studies
The reactivity of this compound is governed by the interplay of its functional groups, and understanding the reaction pathways and transition states is crucial for predicting its chemical behavior. The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on reaction rates and equilibria in benzoic acid derivatives. wikipedia.org The amino group at the 2-position and the methyl group at the 4-position will influence the electron density of the aromatic ring and the reactivity of the ester group.
The hydrolysis of 2-aminobenzoate esters has been shown to proceed via intramolecular general base catalysis by the neighboring amino group. iitd.ac.in This mechanism involves the amine group abstracting a proton from a water molecule as it attacks the carbonyl carbon, leading to a pH-independent hydrolysis rate in the neutral pH range. iitd.ac.in The transition state for this reaction is stabilized by this intramolecular assistance. In contrast, the hydrolysis of the corresponding 4-aminobenzoate ester is significantly slower, highlighting the importance of the ortho-amino group's proximity. iitd.ac.in
Studies on related systems, such as the solvolysis of substituted benzyl (B1604629) chlorides, have shown that the mechanism can shift from a stepwise (D_N + A_N) to a concerted (A_N D_N) pathway depending on the electronic nature of the ring substituents. nih.gov While not directly applicable to the ester, this illustrates how substituents dictate reaction pathways and transition state structures.
Kinetic modeling provides quantitative insights into the rates and mechanisms of reactions involving this compound. The esterification of 2-amino-4-methylbenzoic acid with ethanol, the reverse of hydrolysis, is an equilibrium-controlled process. researchgate.net Kinetic models for esterification often consider the concentrations of the acid, alcohol, ester, water, and catalyst. sci-hub.se For acid-catalyzed esterification, the reaction rate is influenced by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org
The aminolysis of esters, a reaction where the amino group of one molecule could potentially react with the ester of another, has been the subject of detailed kinetic studies. psu.eduresearchgate.net These reactions are often studied under pseudo-first-order conditions, and the rate constants are determined by monitoring the change in concentration of reactants or products over time. psu.edu The Brønsted-type plot, which relates the reaction rate to the basicity of the amine, can provide information about the degree of bond formation in the transition state. psu.edu
Kinetic studies on the hydrolysis of 2-aminobenzoate esters have revealed pseudo-first-order rate constants that are pH-independent over a certain range, supporting the mechanism of intramolecular general base catalysis. iitd.ac.in For example, the hydrolysis of phenyl 2-aminobenzoate was found to be significantly faster than its 4-amino counterpart. iitd.ac.in
Computational modeling, including density functional theory (DFT), can be used to calculate the energy of transition states and intermediates, providing a theoretical basis for experimentally observed reaction kinetics. iitd.ac.in Such studies have been used to investigate the stability of tetrahedral intermediates in ester hydrolysis. iitd.ac.in
Synthesis of Schiff Bases and Imines
The reaction of the primary amino group in this compound with carbonyl compounds is a fundamental strategy to form imines, commonly known as Schiff bases. This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
The synthesis of Schiff bases from this compound is typically achieved through condensation with various aldehydes and ketones. This reaction can be performed under different conditions, often involving reflux in a suitable solvent like ethanol or methanol. The process can be catalyzed by either acids or bases to facilitate the dehydration step.
Commonly, a few drops of a catalyst such as glacial acetic acid or potassium hydroxide are added to the reaction mixture. For instance, reacting the parent compound, ethyl 2-aminobenzoate, with substituted aromatic aldehydes in ethanol with a catalytic amount of methanesulfonic acid has been shown to produce the corresponding Schiff bases in high yields. The choice of catalyst and solvent can be optimized to improve reaction times and yields. The general reaction involves refluxing the amine and the carbonyl compound, often for several hours, until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
| Reactants | Catalyst | Solvent | Condition |
|---|---|---|---|
| Ethyl 2-aminobenzoate + Aromatic Aldehyde | Methane Sulfonic Acid (5 mol%) | Ethanol | Room Temperature |
| Amine + Aldehyde | Potassium Hydroxide (0.1%) | Methanol | Reflux (4-5 hrs) |
| Amine + Aromatic Aldehyde | Glacial Acetic Acid | Ethanol or Methanol | Reflux |
The carbon-nitrogen double bond (C=N) of the imine group is analogous to the C=C double bond in alkenes, and as such, it can exhibit geometric isomerism. researchgate.net The isomers are designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N bond. pearson.com
The interconversion between E and Z isomers can occur through two primary mechanisms: a planar inversion of the nitrogen atom or a rotational process around the C=N bond. mdpi.comnih.govresearchgate.net The relative stability of the isomers and the energy barrier for isomerization are influenced by several factors. Steric hindrance between bulky substituents on the imine nitrogen and the carbonyl carbon generally favors the formation of the less sterically crowded isomer, which is often the E isomer. researchgate.net Electronic effects of substituents on the aromatic rings can also play a significant role in determining isomer preference and the rate of interconversion. nih.gov In many reported cases involving anilines, the E-isomer is found to be more stable. researchgate.net The separation and characterization of these isomers can be achieved using techniques such as fractional crystallization and spectroscopic methods. semanticscholar.orgccsenet.org
Formation of Amide and Hydrazide Analogs
Further functionalization of this compound can be achieved by targeting both the amino and the ester groups to produce amide and hydrazide derivatives, which are valuable intermediates in organic synthesis.
The primary amino group of this compound can be readily acylated to form amide derivatives. This reaction, a nucleophilic acyl substitution, typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). libretexts.org For instance, the reaction with acetyl chloride or acetic anhydride in the presence of a base (to neutralize the HCl or acetic acid byproduct) would yield Ethyl 2-acetamido-4-methylbenzoate.
A more sophisticated approach for forming peptide-like bonds is the mixed anhydride method. google.com In this procedure, a carboxylic acid is first activated by forming a mixed anhydride, which is then reacted with the amino group of the aminobenzoate. This method is particularly useful for coupling amino acids or other sensitive carboxylic acids under mild conditions. google.com
The ester functional group of this compound can be converted into a benzohydrazide (B10538) through a process called hydrazinolysis. This reaction involves heating the ester with hydrazine hydrate (NH₂NH₂·H₂O), typically in a solvent like ethanol. nih.gov The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of 2-amino-4-methylbenzohydrazide.
This resulting hydrazide is a key intermediate. Its terminal -NH₂ group is highly nucleophilic and can readily condense with aldehydes and ketones to form hydrazones. nih.gov This two-step sequence provides a pathway to a different class of imine derivatives, where the C=N bond is part of a hydrazone moiety. The reaction conditions for hydrazone formation are similar to those for Schiff bases, often requiring reflux in ethanol with a catalytic amount of acid. nih.gov
| Reaction Step | Reagents | Solvent | Condition | Product |
|---|---|---|---|---|
| Hydrazinolysis | This compound, Hydrazine Hydrate | Ethanol | Reflux | 2-amino-4-methylbenzohydrazide |
| Hydrazone Formation | 2-amino-4-methylbenzohydrazide, Aldehyde/Ketone | Ethanol | Reflux with catalytic acid | Hydrazone Derivative |
Cyclization Reactions and Heterocyclic Compound Formation
This compound and its derivatives are valuable precursors for synthesizing a variety of heterocyclic compounds through cyclization reactions. The presence of two reactive sites in the ortho position—the amino group and the ester group (or its derivatives)—facilitates the formation of fused ring systems.
One major class of heterocycles synthesized from anthranilate esters are quinazolinones. A common method involves the acylation of the amino group, followed by cyclization with a nitrogen source like ammonia or hydrazine. nih.govresearchgate.net For example, reacting an N-acyl aminobenzoate with acetic anhydride can form a benzoxazinone (B8607429) intermediate, which upon treatment with hydrazine hydrate, yields a 3-amino-quinazolin-4(3H)-one derivative. nih.gov
Another important class of heterocycles accessible from this precursor are benzodiazepines. These seven-membered rings can be constructed through multi-step syntheses. For instance, a synthetic route may involve coupling the amino group with an N-protected amino acid, followed by deprotection and intramolecular cyclization to form the benzodiazepine (B76468) core. researchgate.netmdpi.com The reaction of methyl N-(bromoacetyl)anthranilate with ammonia, for example, leads to the formation of a 1,4-benzodiazepine-2,5-dione. researchgate.net These cyclization strategies highlight the utility of this compound as a scaffold for building biologically relevant heterocyclic molecules. nih.gov
Exploring Chemical Transformations of this compound
This compound is a versatile aromatic compound featuring a primary amino group and an ethyl ester functionality on a toluene (B28343) backbone. These reactive sites allow for a wide range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules, particularly heterocyclic systems. This article delves into specific derivatization and functionalization strategies, focusing on annulation reactions, halogenation, and modifications for analytical purposes.
Spectroscopic and Structural Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
¹H NMR and ¹³C NMR for Structural Elucidation
¹H (Proton) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Ethyl 2-amino-4-methylbenzoate, ¹H NMR data has been reported, allowing for the assignment of protons in its structure.
A patent document provides the following ¹H-NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz: δ 7.76 (1H, d, J = 8.4 Hz), 6.44-6.49 (2H, m), 5.65 (2H, s), 4.31 (2H, q, J = 7.1 Hz), 2.25 (3H, s), 1.37 (3H, t, J = 7.1 Hz).
The interpretation of this spectrum allows for the following assignments:
The triplet at 1.37 ppm and the quartet at 4.31 ppm are characteristic of an ethyl group (-CH₂CH₃), with the quartet being deshielded due to the adjacent oxygen atom of the ester group.
The singlet at 2.25 ppm corresponds to the methyl group (-CH₃) attached to the aromatic ring.
The aromatic region shows a doublet at 7.76 ppm and a multiplet between 6.44-6.49 ppm . These signals correspond to the protons on the benzene (B151609) ring.
The broad singlet at 5.65 ppm is attributed to the two protons of the primary amine group (-NH₂).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| 7.76 | Doublet (d) | 1H | 8.4 | Aromatic H |
| 6.44-6.49 | Multiplet (m) | 2H | - | Aromatic H |
| 5.65 | Singlet (s) | 2H | - | -NH₂ |
| 4.31 | Quartet (q) | 2H | 7.1 | -OCH₂CH₃ |
| 2.25 | Singlet (s) | 3H | - | Ar-CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms within a molecule. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively.
There is currently no publicly available research detailing the use of 2D NMR techniques for the structural analysis of this compound. Such studies would be invaluable for definitively assigning the protons and carbons and confirming the substitution pattern on the aromatic ring.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
Identification of Functional Groups and Molecular Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic FT-IR absorption bands would be expected for the N-H stretching of the amine group, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching.
Conformational Analysis through Vibrational Frequencies
Conformational analysis using vibrational spectroscopy involves studying the changes in vibrational frequencies as a function of molecular conformation. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in a given state can be determined.
Detailed experimental FT-IR and Raman spectra, as well as any conformational analysis for this compound, are not available in the current scientific literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of specific groups, such as the ethoxy group from the ester or cleavage of the aromatic ring.
Specific mass spectrometry data, including the mass spectrum and a detailed analysis of the fragmentation pathways for this compound, have not been reported in publicly accessible databases or literature.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Identity Confirmation and Purity Assessment
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive technique used to determine the molecular weight of a compound. In this method, a solution of the analyte, this compound, is sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions.
For this compound, analysis is typically performed in positive ion mode, where the amino group is readily protonated. This results in the formation of a pseudomolecular ion, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured by the mass analyzer, directly providing the molecular weight of the protonated molecule. The expected m/z value for the [M+H]⁺ ion of this compound (molecular formula C₁₀H₁₃NO₂) is approximately 180.1. The observation of this specific ion with high intensity serves as a primary confirmation of the compound's identity. Furthermore, the simplicity of the ESI-MS spectrum, ideally showing a single major peak corresponding to the [M+H]⁺ ion, is a strong indicator of the sample's high purity.
Table 1: ESI-MS Data for this compound
| Molecular Formula | Ionization Mode | Observed Ion | Theoretical m/z |
|---|
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
While standard ESI-MS confirms the molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a much more precise measurement of the mass-to-charge ratio, often to four or five decimal places. This high level of precision allows for the unambiguous determination of a compound's elemental composition.
The exact mass of the [M+H]⁺ ion of this compound is calculated based on the masses of its constituent isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). By comparing the experimentally measured exact mass from HRMS with the theoretically calculated mass, it is possible to confirm the molecular formula C₁₀H₁₃NO₂. If the measured mass is within a very narrow tolerance (typically < 5 parts per million, ppm) of the calculated mass, it provides extremely strong evidence for the proposed elemental composition, ruling out other potential formulas that might have the same nominal mass.
Table 2: HRMS Data for this compound
| Ion Formula | Theoretical Exact Mass (m/z) |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the [M+H]⁺ ion of this compound (the precursor ion) is selectively isolated and then subjected to collision-induced dissociation (CID) with an inert gas like nitrogen or argon. The resulting fragment ions (product ions) are then detected by a second mass analyzer.
The fragmentation pattern provides a structural fingerprint of the molecule. For aminobenzoate esters, common fragmentation pathways include the loss of small neutral molecules. Studies on related aminobenzoate isomers have shown that ortho-isomers, such as this compound, can exhibit unique fragmentation pathways compared to their meta- and para- counterparts due to "ortho effects," where the adjacent amino and ester groups interact during fragmentation. This can lead to more favorable and specific fragmentation mechanisms. Expected neutral losses include ethylene (B1197577) (C₂H₄) from the ethyl ester group or the loss of an ethyl radical (•C₂H₅).
Table 3: Potential MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |
|---|---|---|
| 180.1 | C₂H₄ (Ethylene) | 152.1 |
| 180.1 | •C₂H₅ (Ethyl radical) | 151.1 |
| 180.1 | C₂H₅OH (Ethanol) | 134.1 |
X-ray Crystallography for Solid-State Structural Determination
While mass spectrometry provides invaluable information about the molecule in the gas phase, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated.
From this map, the precise coordinates of each atom can be determined, yielding a wealth of structural information. This includes:
Bond Lengths: The exact distances between bonded atoms.
Bond Angles: The angles between adjacent bonds.
Torsional Angles: The dihedral angles that define the molecule's conformation, such as the orientation of the ethyl ester group relative to the benzene ring.
Planarity: Confirmation of the planarity of the aromatic ring.
This technique provides an unambiguous determination of the molecule's conformation in the solid state and its absolute configuration. Although a published crystal structure for this compound is not currently available in open-access crystallographic databases, this method remains the gold standard for such detailed structural elucidation.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by non-covalent intermolecular interactions.
In the case of this compound, the primary intermolecular interactions expected are hydrogen bonds. The amino group (-NH₂) contains hydrogen bond donors (the N-H bonds), while the carbonyl oxygen of the ester group (C=O) is a strong hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds would be a key feature in the crystal packing, linking adjacent molecules together into chains, sheets, or more complex three-dimensional networks. nih.govacs.orgresearchgate.net Studies of related aminobenzoic acid crystals have confirmed the prevalence of such interactions in directing the solid-state architecture. rsc.orgrsc.org
Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 4 Methylbenzoate
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For aromatic esters like Ethyl 2-amino-4-methylbenzoate, DFT methods, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are commonly employed to provide a reliable balance between computational cost and accuracy for geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule like this compound, this involves determining the most stable rotational positions (conformations) of the ethyl ester and amino groups relative to the benzene (B151609) ring.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals, Charge Distribution)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
For aminobenzoate derivatives, the HOMO is typically localized over the electron-donating amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing carboxyl group. This spatial separation of orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation. ijstr.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and potentially significant nonlinear optical properties. researchgate.net
Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra and HOMO-LUMO energies. materialsciencejournal.org Analysis of a structurally similar compound, Ethyl 4-aminobenzoate (B8803810), using DFT (B3LYP/6-311++G(d,p)) provides insights into these properties. researchgate.net The calculated energies for HOMO, LUMO, and the energy gap for related molecules are instrumental in understanding the electronic behavior of this compound.
Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 1: Calculated Electronic Properties for a Representative Aminobenzoate Derivative
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.1 to -5.8 |
| LUMO Energy | ELUMO | - | -1.5 to -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 to 4.9 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.6 to 3.8 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.3 to 2.5 |
| Electrophilicity Index | ω | χ²/2η | 2.8 to 3.1 |
Note: Values are illustrative based on calculations for related aminobenzoate structures.
Charge distribution analysis, often performed using Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. researchgate.net In this compound, the oxygen atoms of the ester group and the nitrogen of the amino group are expected to carry negative charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would exhibit positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and intermolecular interactions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
Vibrational Frequencies: Theoretical vibrational analysis of Ethyl 4-aminobenzoate has been performed using DFT (B3LYP/6-311++G(d,p)) to assign the fundamental vibrational modes observed in FT-IR and FT-Raman spectra. nih.govresearchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.963) to correct for anharmonicity and limitations of the theoretical model. researchgate.net Key vibrational modes for this compound would include N-H stretching of the amino group, C=O stretching of the ester, C-N stretching, and various aromatic ring vibrations. The positions of the amino and methyl groups would cause characteristic shifts in these frequencies compared to other isomers.
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Modes in Ethyl 4-aminobenzoate
| Vibrational Mode | Calculated (Scaled, cm⁻¹) | Experimental (FT-IR, cm⁻¹) |
|---|---|---|
| NH₂ Asymmetric Stretch | 3490 | 3485 |
| NH₂ Symmetric Stretch | 3395 | 3390 |
| C=O Stretch | 1680 | 1678 |
| C-O Stretch (Ester) | 1275 | 1277 |
| C-N Stretch | 1170 | 1172 |
Data derived from studies on Ethyl 4-aminobenzoate for illustrative purposes. nih.govresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov While experimental validation is key, theoretical predictions can aid in the structural elucidation of complex molecules. Predictions for this compound would involve calculating the isotropic magnetic shielding for each nucleus and referencing it to a standard like Tetramethylsilane (TMS). The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. escholarship.orggithub.io
Nonlinear Optical (NLO) Properties Studies
Organic molecules with significant intramolecular charge transfer characteristics, like aminobenzoates, are often investigated for their nonlinear optical (NLO) properties. These materials can alter the properties of light and have potential applications in optoelectronics and photonics. kalaharijournals.com The key NLO parameters are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
Computational studies on Ethyl p-aminobenzoate (EPAB) and its derivatives have shown them to be promising NLO materials. researchgate.netmdpi.com DFT calculations are used to compute the hyperpolarizability values. A high β value, indicating a strong NLO response, is associated with a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states. The donor (amino) and acceptor (ester) groups in this compound create the necessary electronic asymmetry for NLO activity. Theoretical calculations would be essential to quantify its potential and compare it with established NLO materials like urea. espublisher.com
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase (like a solution or a crystal). MD simulations model the interactions between the molecule and its environment (e.g., solvent molecules) using classical force fields.
For this compound, MD simulations could be used to:
Explore the conformational landscape: By simulating the molecule over nanoseconds, one can observe transitions between different rotational conformers and determine their relative populations in a specific solvent.
Study intermolecular interactions: MD simulations can model how the molecule interacts with solvent molecules through hydrogen bonding (via the amino group and ester oxygens) and van der Waals forces. This is crucial for understanding its solubility and behavior in solution. amazonaws.comnih.gov
Simulate crystal packing: By simulating a periodic box of molecules, MD can provide insights into the forces that govern crystal formation and stability.
Simulations of related systems, such as benzoate (B1203000) derivatives in aqueous solutions, provide a framework for how these studies would be conducted. amazonaws.comupc.edu
Theoretical Studies of Reaction Pathways and Energetics
Computational chemistry can be used to model chemical reactions, map out potential energy surfaces, and calculate the activation energies of transition states. This provides a deep understanding of reaction mechanisms and kinetics.
For this compound, theoretical studies could investigate various reactions, such as:
Ester hydrolysis: Calculating the energy profile for the acid- or base-catalyzed hydrolysis of the ethyl ester group.
Electrophilic aromatic substitution: Modeling the reaction at different positions on the aromatic ring to predict regioselectivity. The activating, ortho-para directing amino group and the weakly activating, ortho-para directing methyl group would strongly influence the outcome.
Amide formation: Investigating the reaction pathway for the conversion of the ester to an amide.
Studies on the reaction mechanisms of related molecules, such as the thermal decomposition of nitrotoluenes or the synthesis of quinazolinones from aminobenzamides, demonstrate the power of using DFT to optimize reactant, transition state, and product geometries to build a complete picture of the reaction energetics. mdpi.comrsc.org
Analysis of Intermolecular Interactions
The way molecules interact with each other in the solid state determines their crystal packing and physical properties. For this compound, hydrogen bonding and other non-covalent interactions are expected to play a crucial role.
The this compound molecule contains both hydrogen bond donors (the N-H bonds of the amino group) and hydrogen bond acceptors (the nitrogen atom, the carbonyl oxygen, and the ester oxygen). This allows for the formation of various hydrogen bonding networks.
Studies on related aminobenzoate compounds, such as isopropyl 4-aminobenzoate, have shown that molecules can be linked by N—H⋯O and N—H⋯N hydrogen bonds to form chains in the crystal structure. In the crystal structure of methyl 2,6-diaminobenzoate, hydrogen bonding from the NH2 groups to both the carbonyl and alkoxy oxygen atoms of the ester group has been observed. It is therefore highly probable that in the crystal structure of this compound, the amino group of one molecule forms hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. The surface can be color-coded, with red spots indicating contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds.
Based on these studies of similar molecules, it can be inferred that for this compound, H⋯H contacts would likely be the most abundant, followed by O⋯H and C⋯H contacts. The presence of the aromatic ring also suggests the possibility of π-π stacking interactions, which would be visible on the Hirshfeld surface as characteristic patterns in the shape index and curvedness maps.
Table 2: Expected Contributions of Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Related Compounds
| Type of Contact | Expected Contribution |
| H···H | High |
| O···H / H···O | Significant |
| C···H / H···C | Significant |
| C···C (π-π stacking) | Possible |
| N···H / H···N | Possible |
This table is an estimation based on data from analogous compounds and is not the result of a direct computational study on this compound.
Future Research Directions and Emerging Trends for Ethyl 2 Amino 4 Methylbenzoate Research
Exploration of Novel Catalytic Systems for Synthesis and Transformations
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For Ethyl 2-amino-4-methylbenzoate, future research will likely focus on catalysts that offer improved yields, milder reaction conditions, and greater functional group tolerance.
One promising avenue is the use of metal-anthranilate complexes as catalysts. Research has shown that complexes of anthranilic acid with various transition metals exhibit significant catalytic activity. For instance, Co(II) and Cu(II) complexes have demonstrated high efficacy in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. nih.gov The exploration of similar complexes derived from this compound could lead to catalysts tailored for specific transformations of the parent molecule or related substrates.
Another area of interest is the development of phyto-mediated or "green" catalysts. For example, a nanocatalyst derived from Boswellia carterii extract has been shown to be highly effective for the selective oxidation of vanillyl alcohol to vanillin. mdpi.com The application of such bio-inspired catalysts to the synthesis and modification of this compound could offer more sustainable and environmentally friendly chemical processes.
Furthermore, advancements in palladium-catalyzed cross-coupling reactions continue to provide new tools for the functionalization of aromatic amines. nih.govnih.gov Future work will likely involve the development of novel ligands and catalytic systems that enable even more precise control over the regioselectivity of these reactions, allowing for the targeted modification of the aromatic ring of this compound. Iron-catalyzed ortho-amination of aromatic carboxamides represents another frontier, offering a potentially more earth-abundant and less toxic alternative to traditional palladium catalysts. mdpi.com
A summary of potential catalytic systems for future research is presented in the table below.
| Catalytic System | Potential Application for this compound | Key Advantages |
| Metal-Anthranilate Complexes | Catalysis of reduction, oxidation, and C-C coupling reactions. | Tunable reactivity based on the metal center and ligands. |
| Phyto-mediated Nanocatalysts | "Green" synthesis and selective oxidation reactions. | Sustainable, environmentally friendly, and potentially lower cost. |
| Advanced Pd-Catalyzed Systems | Highly regioselective C-H functionalization. | High efficiency and broad substrate scope. |
| Iron-Based Catalysts | Ortho-selective amination and other transformations. | Earth-abundant, lower toxicity, and cost-effective. |
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting molecular properties, and guiding the design of new molecules and materials. For this compound, computational modeling can be applied in several key areas.
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to investigate the chemical reactivity of metabolically activated forms of aromatic amines. nih.gov Such studies can help in understanding the potential biological activity and toxicity of derivatives of this compound. Furthermore, computational methods can be employed to predict the reactive sites of aromatic compounds, aiding in the design of selective functionalization strategies. nih.gov
Understanding Reaction Mechanisms: Computational modeling can elucidate the mechanisms of catalytic reactions, such as those involved in the synthesis and transformation of substituted anilines. By understanding the transition states and reaction pathways, researchers can optimize reaction conditions and design more efficient catalysts. nih.gov
Designing Novel Materials: The electronic and structural properties of molecules containing the this compound scaffold can be predicted using computational methods. ijrpr.com This can guide the design of new functional materials, such as polymers, dyes, and pharmaceuticals, with desired properties.
The integration of computational and experimental data will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives. ijrpr.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The integration of flow chemistry with the synthesis and modification of this compound is a promising area for future research.
Efficient Synthesis: Continuous-flow methodologies have been successfully applied to the synthesis of β-amino acid esters through the lipase-catalyzed Michael addition of aromatic amines. mdpi.com This approach offers green reaction conditions, short residence times, and high yields. mdpi.com Applying similar enzymatic or chemical catalytic systems in flow reactors for the synthesis of this compound could lead to more efficient and scalable production processes.
Amination Reactions in Flow: Catalyst-free methods for the amination of aryl halides and esters have been demonstrated in continuous flow systems. nih.gov These methods can significantly intensify industrially relevant processes, reducing reaction times from hours to minutes. nih.gov The direct aminolysis of esters with ammonia (B1221849) in continuous flow has also been optimized using Bayesian optimization, leading to a significant increase in productivity. rsc.org
Automated Synthesis of Derivatives: Flow chemistry platforms can be automated to rapidly synthesize libraries of compounds for screening purposes. acs.org By integrating different reactor modules, a variety of functional groups can be introduced into the this compound scaffold, facilitating the discovery of new molecules with interesting biological or material properties.
The table below highlights the potential benefits of integrating flow chemistry into the research and production of this compound.
| Feature of Flow Chemistry | Benefit for this compound Research |
| Enhanced Safety | Smaller reaction volumes and better control over exothermic reactions. |
| Improved Efficiency | Faster reaction times and higher yields due to improved mixing and heat transfer. |
| Scalability | Easier to scale up production from laboratory to industrial scale. |
| Automation | Enables high-throughput synthesis and screening of derivatives. |
Investigation of Supramolecular Assemblies and Functional Materials
Supramolecular chemistry, the study of non-covalent interactions between molecules, offers a powerful approach to the design of functional materials. The presence of both a hydrogen bond donor (the amino group) and acceptor (the ester group) in this compound makes it an excellent building block for the construction of supramolecular assemblies.
Research on para-aminobenzoic acid (PABA) has shown that it can form multicomponent complexes with various cyclic molecules through charge-assisted hydrogen bonds. rsc.orgresearchgate.net In these structures, the carboxylic acid group of PABA transfers a proton to an amino group of the macrocycle, resulting in the formation of organic salts with well-defined supramolecular architectures. rsc.org It is conceivable that this compound could participate in similar interactions, forming co-crystals and other supramolecular structures with a range of guest molecules.
The formation of these assemblies could lead to the development of new functional materials with applications in areas such as:
Crystal Engineering: The predictable hydrogen bonding patterns of aminobenzoates can be used to design acentric organic materials with potential applications in nonlinear optics.
Host-Guest Chemistry: The aromatic ring of this compound can participate in π-π stacking interactions, which, in combination with hydrogen bonding, could lead to the development of new host-guest systems for molecular recognition and sensing.
Drug Delivery: The formation of co-crystals with active pharmaceutical ingredients (APIs) can be used to modify the physicochemical properties of drugs, such as solubility and bioavailability.
Future research in this area will involve the systematic study of the co-crystallization of this compound with a variety of complementary molecules and the characterization of the resulting supramolecular structures and their properties.
Exploiting Specific Reactivity for Selective Functionalization
The ability to selectively functionalize a specific position on an aromatic ring is a major goal in organic synthesis. For this compound, the presence of the amino and ester groups, as well as the methyl group, directs the reactivity of the aromatic ring, opening up possibilities for selective C-H functionalization.
Recent advances in catalysis have enabled the regioselective functionalization of anilines at the ortho, meta, and para positions. researchgate.net For instance, a Brønsted acid-catalyzed, nondirected, one-pot procedure has been developed for the ortho-selective amination of anilines. acs.org This approach offers high regioselectivity without the need for a transition metal catalyst. acs.org
For para-selective functionalization, a palladium/S,O-ligand-based catalyst has been shown to be highly effective for the C-H olefination of aniline (B41778) derivatives. nih.gov This system is compatible with a broad range of anilines, including those with electron-withdrawing groups, and can be performed under aerobic conditions. nih.gov A similar catalytic system has also been used for the para-selective C-H alkynylation of anilines. nih.gov
These emerging methodologies for selective C-H functionalization could be applied to this compound to generate a diverse range of derivatives with novel properties. The ability to precisely control the position of new functional groups is crucial for structure-activity relationship studies and the development of new pharmaceuticals and functional materials.
| Functionalization Strategy | Target Position | Potential Application |
| Brønsted Acid-Catalyzed Amination | Ortho | Synthesis of novel diamino-substituted benzoates. |
| Pd/S,O-Ligand Catalyzed Olefination | Para | Introduction of vinyl groups for polymerization or further functionalization. |
| Pd/S,O-Ligand Catalyzed Alkynylation | Para | Synthesis of precursors for advanced materials and pharmaceuticals. |
Research into Bio-Inspired Synthetic Approaches
Nature provides a vast inspiration for the development of new synthetic methodologies. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic reactions to create complex molecules in the laboratory. For this compound, several bio-inspired research directions can be envisioned.
Aminobenzoates as Natural Product Building Blocks: Aminobenzoates are key building blocks for a wide range of microbial natural products. nih.govresearchgate.net For example, anthranilate, the ortho-isomer of aminobenzoate, is a precursor to many heterocyclic compounds, including alkaloids with important biological activities. nih.govresearchgate.net Research into the enzymatic pathways that utilize aminobenzoates can provide inspiration for the development of new biocatalytic or chemoenzymatic methods for the synthesis of complex molecules from this compound.
Microbial Production of Aromatic Compounds: Microorganisms synthesize aromatic amino acids via the shikimate pathway. nih.gov Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis for the production of aromatic compounds from renewable feedstocks. nih.govnih.gov Future research could focus on engineering microbial cell factories to produce this compound or its precursors, providing a more sustainable manufacturing route.
Marine-Inspired Drug Discovery: Marine organisms are a rich source of structurally diverse and biologically active natural products. mdpi.com The synthesis of derivatives of marine natural products, such as the bromotyrosine alkaloid itampolin A, has led to the discovery of compounds that can overcome chemoresistance in cancer cells. mdpi.com The this compound scaffold could be incorporated into the design of new marine-inspired molecules with potential therapeutic applications.
By drawing inspiration from nature's synthetic strategies, researchers can develop novel and sustainable methods for the synthesis and application of this compound and its derivatives.
Q & A
Q. How can synthetic routes for Ethyl 2-amino-4-methylbenzoate be optimized to improve yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including esterification, amination, and methylation. Key considerations:
- Catalyst Selection : Use palladium or copper catalysts for coupling reactions to minimize side products .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) to isolate high-purity crystals .
- Reaction Monitoring : Track intermediates via TLC (Rf values) and confirm final product purity using HPLC (≥95% purity threshold) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–7.5 ppm) and ester/amine functional groups .
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) to determine bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~194.1 g/mol) .
Q. How should researchers design initial biological activity screenings for this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values compared to controls like cisplatin .
- Controls : Include solvent-only (DMSO) and reference compounds (e.g., ampicillin) to validate assay conditions .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (d-spacing < 0.8 Å) to resolve disorder in the methyl or amino groups .
- Refinement Tools : Apply SHELXD for twin-law identification and SHELXL for anisotropic displacement parameter modeling .
- Validation : Check for overfitting using R-factor convergence (<5% difference between R₁ and wR₂) and ADDSYM in PLATON .
Q. How to resolve contradictions between computational predictions and experimental data (e.g., reactivity or solubility)?
Methodological Answer:
- Solubility Studies : Compare DFT-predicted logP values with experimental shake-flask measurements (octanol/water partitioning) .
- Reactivity Validation : Use kinetic isotope effects (KIE) to verify mechanistic pathways (e.g., ratios for proton transfer steps) .
- Error Analysis : Reassess computational parameters (e.g., basis sets in Gaussian 16) if deviations exceed 15% .
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled analogs to track metabolic pathways via LC-MS .
- Enzyme Inhibition Assays : Use fluorescence quenching to study binding affinity with target proteins (e.g., dihydrofolate reductase) .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., GROMACS) to identify critical binding residues .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Methodological Answer:
- Substituent Screening : Replace the methyl group with halogens (Cl, F) or electron-withdrawing groups to modulate electronic effects .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values .
- Crystallographic Data : Align derivative structures (e.g., ethyl 2-amino-4-chlorobenzoate) to identify conserved pharmacophores .
Q. What protocols ensure safe handling and stability of this compound in lab settings?
Methodological Answer:
- Storage : Keep under argon at –20°C to prevent hydrolysis of the ester group .
- PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Q. How to address ethical considerations in pharmacological testing of this compound?
Methodological Answer:
- Animal Studies : Follow ARRIVE guidelines for in vivo trials, including ethical review board approval and 3R principles (Replacement, Reduction, Refinement) .
- Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
